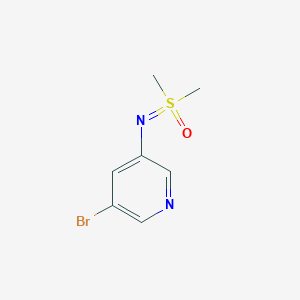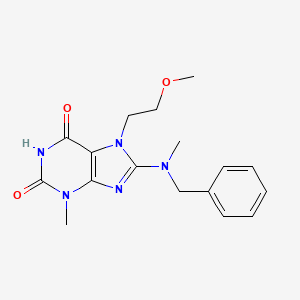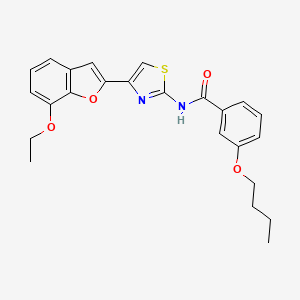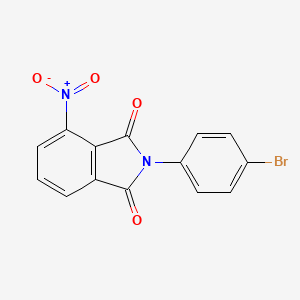![molecular formula C15H22N4O2S B2368040 2-((4-(プロピルスルホニル)ピペラジン-1-イル)メチル)-1H-ベンゾ[d]イミダゾール CAS No. 1171366-44-1](/img/structure/B2368040.png)
2-((4-(プロピルスルホニル)ピペラジン-1-イル)メチル)-1H-ベンゾ[d]イミダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, also known as PSB-603, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a variety of interesting biological properties.
科学的研究の応用
不安解消作用
この化合物は、その潜在的な不安解消(抗不安)効果について研究されています . この研究は、2-(4-フェニルピペラジン-1-イル)-1H-ベンゾ[d]イミダゾールと2-(4-フェニルピペラジン-1-メチル)-1H-ベンゾ[d]イミダゾールの6つの誘導体の不安解消の可能性を設計、分子ドッキング、合成、および評価することを目的としていました . すべての化合物は、良好なドッキングスコアとin vivoでの不安解消活性を示しました .
抗うつ作用
この化合物は、その潜在的な抗うつ効果について、げっ歯類モデルでもスクリーニングされました . 合成化合物の急性および慢性治療は、強制水泳試験(FST)を実施したマウスにおいて、低用量レベルで抗うつ作用様効果を示しました . マウスのFSTと尾部懸垂試験(TST)の両方で、同様の用量-不動性プロファイルが観察されました .
神経精神薬理学的可能性
セロトニン3型受容体拮抗薬は、吐き気と嘔吐の管理において揺るぎない地位を占めており、現在、さまざまな動物モデルにおいて神経精神薬理学的可能性についてスクリーニングされています . うつ病の神経経路における5-HT3受容体の関与は、これらの受容体を潜在的な抗うつ薬標的として考慮することを促す研究を推進してきました .
吐き気と嘔吐の管理
これらの分子は、がん化学療法に関連する吐き気と嘔吐の管理における潜在的な可能性について、広くスクリーニングされてきました .
がん関連うつ病の管理
うつ病は世界人口の15%に影響を与え、がんとがん化学療法の両方に関連しています . がん関連うつ病の発生率は、うつ病そのものの3倍です .
抗菌作用
特定の化合物は直接抗菌作用に関連していませんが、関連する化合物は、その潜在的な抗菌効果について研究されています . たとえば、蛍光顕微鏡を使用して、類似の化合物の微生物細胞への取り込みを測定しました .
作用機序
Target of Action
The primary target of the compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is the central nervous system (CNS). It is known to interact with gamma amino butyric acid (GABA), a neurotransmitter that induces CNS depression .
Mode of Action
The compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole interacts with its targets by enhancing the activity of GABA. This interaction results in the slowing down of the CNS, thereby intensifying inhibitory effects on the CNS .
Biochemical Pathways
The compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole affects the GABA neurotransmission pathway. By increasing the affinity of GABA receptors, it potentiates GABA neurotransmission, leading to CNS depression . The downstream effects of this interaction include calming effects, which are beneficial in managing anxiety and enhancing mental well-being .
Result of Action
The molecular and cellular effects of the action of 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole are primarily observed in the CNS. By enhancing the activity of GABA, it induces CNS depression, leading to calming effects . This results in the mitigation of symptoms of anxiety disorders and enhancement of overall health and quality of life .
特性
IUPAC Name |
2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-2-11-22(20,21)19-9-7-18(8-10-19)12-15-16-13-5-3-4-6-14(13)17-15/h3-6H,2,7-12H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWQRQADXUCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)




![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2367980.png)
